molecular formula C18H28N4O2 B11000745 N-cycloheptyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-cycloheptyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11000745
M. Wt: 332.4 g/mol
InChI Key: LRITUSVDZIGFOE-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C18H28N4O2. This compound features a piperidine ring substituted with a carboxamide group, a methoxypyridazine moiety, and a cycloheptyl group. It is of interest in various fields of scientific research due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Methoxypyridazine Moiety: The methoxypyridazine group is introduced through a nucleophilic substitution reaction, where a halogenated pyridazine derivative reacts with a methoxy group donor.

    Cycloheptyl Group Addition: The cycloheptyl group is added via a substitution reaction, typically involving a cycloheptyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyridazine moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

N-cycloheptyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
  • N-cycloheptyl-1-(6-hydroxypyridazin-3-yl)piperidine-4-carboxamide
  • N-cycloheptyl-1-(6-aminopyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

N-cycloheptyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the methoxypyridazine moiety, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-cycloheptyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H28N4O2/c1-24-17-9-8-16(20-21-17)22-12-10-14(11-13-22)18(23)19-15-6-4-2-3-5-7-15/h8-9,14-15H,2-7,10-13H2,1H3,(H,19,23)

InChI Key

LRITUSVDZIGFOE-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3CCCCCC3

Origin of Product

United States

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